molecular formula C16H22N2O3S2 B2675025 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 954619-27-3

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2675025
CAS No.: 954619-27-3
M. Wt: 354.48
InChI Key: CSPNOYJCVZSQQQ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H22N2O3S2 and its molecular weight is 354.48. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide derivatives have shown remarkable potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms. This makes them very useful as photosensitizers in the treatment of cancer, highlighting their significant role in medical research and therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Nonlinear Optical Properties

Thienyl-substituted derivatives related to this compound have been explored for their second-order nonlinear optical (NLO) properties. These properties are crucial for applications in optical computing, telecommunications, and information processing. Research indicates that certain derivatives exhibit noncentrosymmetric structures and demonstrate significant second harmonic generation efficiency, suggesting their utility in advanced optical materials and devices (Li et al., 2012).

Antimicrobial and Antifungal Activities

Compounds related to this compound have been investigated for their antimicrobial and antifungal activities. These studies are vital for the development of new therapeutic agents capable of combating resistant microbial strains, contributing to the field of infectious diseases (Zareef et al., 2007).

Alzheimer’s Disease Research

Derivatives of this compound have shown promise as potential therapeutic agents for Alzheimer’s disease. The synthesis and evaluation of these derivatives for their acetylcholinesterase inhibitory activity are crucial steps toward developing new treatments for neurodegenerative disorders, emphasizing their importance in pharmaceutical research and development (Abbasi et al., 2018).

Material Science and Polymer Functionalization

In the field of material science, this compound derivatives have been explored for their applications in polymer functionalization. This research contributes to the development of novel materials with specific properties, such as enhanced solubility, thermal stability, and tailored interactions with biological molecules, showcasing the compound's versatility beyond pharmaceutical applications (Hori et al., 2011).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S2/c1-12-5-6-15(21-4)16(9-12)23(19,20)17-10-14(18(2)3)13-7-8-22-11-13/h5-9,11,14,17H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPNOYJCVZSQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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